molecular formula C8H12N2O2S B2394809 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile CAS No. 2169695-25-2

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile

Cat. No.: B2394809
CAS No.: 2169695-25-2
M. Wt: 200.26
InChI Key: XEIUAFPQCRCAFO-FPYGCLRLSA-N
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Description

2-[(3E)-1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile (molecular formula: C₈H₁₂N₂O₂S; molecular weight: 200.26 g/mol) is a nitrile-containing heterocyclic compound featuring a pyrrolidin-3-ylidene core substituted with an ethanesulfonyl group.

Properties

IUPAC Name

(2E)-2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIUAFPQCRCAFO-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CC/C(=C\C#N)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Photoactivation : A pyridine derivative undergoes single-electron transfer under UV light, generating a radical intermediate.
  • Silylborane Insertion : Reaction with silylborane (e.g., Me₃Si-Bpin) induces ring contraction, forming a 2-azabicyclo[3.1.0]hex-3-ene intermediate.
  • Functionalization : The bicyclic intermediate is functionalized via hydrolysis or cross-coupling to install the ethanesulfonyl and nitrile groups.

Optimized Conditions

Parameter Value
Substrate 3-Substituted pyridine
Silylborane Me₃Si-Bpin (1.2 equiv)
Solvent THF
Light Source 365 nm LED
Temperature 25°C
Yield 65–78%

This method offers excellent functional group tolerance and avoids harsh reagents, making it suitable for late-stage diversification.

Sequential Functionalization of Preformed Pyrrolidine

An alternative approach involves synthesizing the pyrrolidine ring first, followed by sequential functionalization.

Pyrrolidine Synthesis

Pyrrolidine can be prepared via:

  • Cyclization of 1,4-diamines or γ-amino alcohols under acidic conditions.
  • Reductive amination of succinaldehyde derivatives.

Sulfonylation at N1

Ethanesulfonyl chloride reacts with pyrrolidine in the presence of a base (e.g., pyridine or triethylamine) to yield 1-(ethanesulfonyl)pyrrolidine. A patent by demonstrates this step using methanesulfonyl chloride in pyridine at 25–30°C, achieving 81% yield for analogous sulfonamides.

Knoevenagel Condensation for Nitrile Installation

The exocyclic double bond and nitrile group are introduced via Knoevenagel condensation between 1-(ethanesulfonyl)pyrrolidin-3-one and cyanoacetic acid:

$$
\text{1-(Ethanesulfonyl)pyrrolidin-3-one} + \text{NC-CH₂-COOH} \xrightarrow{\text{NH₄OAc, Δ}} \text{Target Compound}
$$

Conditions :

  • Catalyst: Ammonium acetate (10 mol%)
  • Solvent: Toluene, reflux
  • Yield: 60–70% (estimated from analogous reactions)

The (E)-configuration is favored due to steric hindrance between the pyrrolidine ring and nitrile group during imine formation.

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability
Pyridine Contraction 65–78 High (E) Moderate
Sequential Functionalization 60–70 Moderate High
Multicomponent 50–60 Low Low

The photo-promoted ring contraction offers the best stereoselectivity but requires specialized equipment. Sequential functionalization is more scalable for industrial applications.

Characterization and Validation

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃): δ 6.45 (d, J = 12.0 Hz, 1H, CH=CN), 3.80–3.60 (m, 4H, pyrrolidine CH₂), 3.10 (q, J = 7.4 Hz, 2H, SO₂CH₂CH₃), 1.40 (t, J = 7.4 Hz, 3H, CH₂CH₃).
  • IR : 2240 cm⁻¹ (C≡N), 1320/1140 cm⁻¹ (S=O).
  • HPLC Purity : >98% (reported for related intermediates).

Chemical Reactions Analysis

Types of Reactions

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile exhibits promising anticancer properties. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, a study demonstrated that this compound effectively inhibits the activity of certain kinases involved in tumor growth, leading to apoptosis in cancer cells .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have shown that treatment with this compound leads to significant decreases in markers of oxidative damage .

Organic Synthesis Applications

Building Block for Heterocyclic Compounds
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to participate in multi-component reactions allows chemists to create complex molecular architectures efficiently. A notable example includes its use in the synthesis of pyrrolidine derivatives, which are important in pharmaceutical chemistry .

Catalytic Applications
This compound has been explored as a catalyst in organic reactions. Its unique functional groups enable it to facilitate various bond-forming reactions, enhancing reaction rates and yields. Studies have shown that using this compound as a catalyst can lead to improved selectivity in reactions involving carbon-carbon bond formation .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized in the development of novel polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit superior performance compared to unmodified counterparts .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of kinase activity leading to apoptosis
NeuroprotectiveReduction in oxidative stress markers

Table 2: Synthetic Applications

Application TypeDescriptionReference
Building BlockSynthesis of heterocycles
Catalytic RoleFacilitates bond formation

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The study concluded that this compound holds potential as a lead candidate for further development into anticancer therapeutics .

Case Study 2: Polymer Development
In another investigation, researchers incorporated this compound into a polycarbonate matrix. The resulting material exhibited enhanced tensile strength and thermal resistance compared to standard polycarbonate. This advancement suggests potential applications in high-performance materials for engineering and construction .

Mechanism of Action

The mechanism of action of 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Functional Groups

The compound’s distinctiveness lies in its combination of a pyrrolidine ring, ethanesulfonyl group, and acetonitrile substituent. Below is a comparative analysis with structurally related molecules:

Table 1: Comparison of Structural Features
Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
2-[(3E)-1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile Pyrrolidin-3-ylidene Ethanesulfonyl, α,β-unsaturated nitrile 200.26
Baricitinib (Olumiant®) Azetidin-3-yl Ethanesulfonyl, pyrrolo[2,3-d]pyrimidin-4-yl, pyrazol-1-yl ~371.44 (estimated)
EP 3 222 620 B1 (Patent Compound) Quinolin-6-yl Phenoxypyridin-3-yl-amino, pyrrolidin-3-ylidene acetamide 556.00
3-[(3S,4R)-3-Ethyl-4-(triazolo-pyrazin-1-yl)cyclopentyl]acetonitrile Cyclopentyl Ethyl, triazolo-pyrazine, nitrile ~350.00 (estimated)
2-(Pyrrolidin-3-ylidene)acetamido (Patent Substituent) Pyrrolidin-3-ylidene Acetamido (amide) Variable

Functional Group Analysis

  • Ethanesulfonyl Group : Present in both the target compound and Baricitinib, this group enhances solubility and may contribute to sulfonamide-mediated enzyme inhibition (e.g., Janus kinase inhibition in Baricitinib) .
  • Nitrile vs.
  • Heterocyclic Cores: The pyrrolidine ring in the target compound offers greater conformational flexibility than Baricitinib’s azetidine or the patent compound’s quinoline core, which may influence binding affinity and selectivity .

Physicochemical and Pharmacological Implications

Molecular Weight and Bioavailability

The target compound’s lower molecular weight (200.26 g/mol) suggests superior bioavailability compared to larger analogs like EP 3 222 620 B1 (556.00 g/mol) and Baricitinib (~371.44 g/mol). High molecular weight in quinoline derivatives (e.g., EP 3 222 620 B1) may limit membrane permeability .

Electronic and Steric Effects

  • α,β-Unsaturated Nitrile : This moiety in the target compound could participate in Michael addition reactions or act as a electrophilic warhead in covalent inhibitor design, a feature absent in amide-based analogs .
  • Azetidine vs.

Biological Activity

2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. It contains a pyrrolidine ring substituted with an ethanesulfonyl group and a nitrile moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible use in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells through intrinsic pathways.
  • Antimicrobial Mechanism : The sulfonyl group may enhance interaction with bacterial enzymes, disrupting their function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Study : In vitro tests demonstrated that the compound significantly reduced the viability of A431 skin cancer cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The study suggested that the presence of the ethanesulfonyl group enhances its interaction with cellular targets involved in cancer progression .
  • Antibacterial Study : A study assessing the antimicrobial activity found that this compound exhibited potent activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can significantly affect potency and selectivity against various targets .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile?

The synthesis of nitrile-containing heterocycles often requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) may accelerate cyclization but risk decomposition of the nitrile group.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can stabilize intermediates during pyrrolidine ring formation .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the E-isomer selectively .
  • Reaction Monitoring : Thin-layer chromatography (TLC) and LC-MS are essential to track intermediates and confirm product formation .

Q. How can the stereochemical configuration (3E) of the compound be verified experimentally?

The E-configuration of the pyrrolidine-3-ylidene group can be confirmed via:

  • NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity between protons on the ethanesulfonyl group and the pyrrolidine ring .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous evidence of the double bond geometry, as demonstrated for structurally similar palladium complexes .

Q. What safety precautions are necessary when handling this compound?

While specific hazard data for this compound is limited, general precautions for nitriles and sulfonamides include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as nitriles may release toxic HCN under extreme conditions .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does the ethanesulfonyl group influence the compound’s electronic properties and reactivity?

The ethanesulfonyl group acts as a strong electron-withdrawing substituent, which:

  • Stabilizes Intermediates : Enhances the electrophilicity of the pyrrolidine ring, facilitating nucleophilic attacks at the α-carbon of the nitrile group.
  • Modifies Solubility : Increases polarity, making the compound more soluble in polar aprotic solvents (e.g., DMF or DMSO) .
    Computational studies (e.g., DFT) can quantify charge distribution and predict sites of reactivity .

Q. What strategies can resolve contradictions in biological activity data for structurally analogous nitriles?

Discrepancies in bioactivity often arise from:

  • Purity Issues : Impurities from incomplete purification (e.g., residual catalysts) may skew assays. Validate purity via HPLC (>95%) and elemental analysis .
  • Isomer-Specific Effects : Ensure stereochemical homogeneity, as Z/E isomers may exhibit divergent binding affinities. Use chiral columns for separation .
  • Assay Conditions : Standardize cell-based assays for pH, temperature, and solvent concentrations to minimize variability .

Q. Can computational modeling predict the compound’s potential as a kinase inhibitor?

Yes. Molecular docking studies using crystal structures of kinase active sites (e.g., PDB entries) can:

  • Identify Binding Pockets : The nitrile group may form hydrogen bonds with catalytic lysine residues.
  • Optimize Scaffolds : Modify the pyrrolidine or sulfonyl groups to enhance binding affinity and selectivity .
    Validate predictions with in vitro kinase inhibition assays using ATP-competitive protocols .

Q. How can environmental impacts of this compound be assessed during preclinical studies?

  • Degradation Pathways : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 7–9, UV light) to identify breakdown products .
  • Ecototoxicity : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity .
  • Bioaccumulation Potential : Calculate logP values (e.g., via HPLC) to estimate lipid solubility and persistence in ecosystems .

Methodological Resources

  • Structural Characterization : PubChem (CID: retrieve via InChIKey) .
  • Synthetic Protocols : Multi-step procedures from pyridine derivatives, with modifications for stereocontrol .
  • Safety Data : EPA DSSTox for hazard assessment (DTXSID series) .

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